molecular formula C10H13NO4S B076603 4-[(Propylamino)sulfonyl]benzoic acid CAS No. 10252-65-0

4-[(Propylamino)sulfonyl]benzoic acid

Cat. No. B076603
CAS RN: 10252-65-0
M. Wt: 243.28 g/mol
InChI Key: WEXMBOAZBOVQSM-UHFFFAOYSA-N
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Description

“4-[(Propylamino)sulfonyl]benzoic acid” is a chemical compound with the CAS Number: 10252-65-0 . It has a molecular weight of 243.28 and its IUPAC name is 4-[(propylamino)sulfonyl]benzoic acid . The compound is a solid at room temperature .


Synthesis Analysis

While specific synthesis methods for “4-[(Propylamino)sulfonyl]benzoic acid” were not found in the search results, a related compound, “4-(propylamino)benzoic acid”, has been synthesized from 4-amino-benzoic acid and propionaldehyde using borane-2-picoline complex in methanol .


Molecular Structure Analysis

The InChI code for “4-[(Propylamino)sulfonyl]benzoic acid” is 1S/C10H13NO4S/c1-2-7-11-16(14,15)9-5-3-8(4-6-9)10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) . Its canonical SMILES representation is CCCNS(=O)(=O)C1=CC=C(C=C1)C(=O)O .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 243.28 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 5 . Its topological polar surface area is 91.8 Ų .

Scientific Research Applications

Specific Scientific Field

The specific scientific field is Pharmacology , specifically the development and testing of local anesthetics .

Summary of the Application

“4-[(Propylamino)sulfonyl]benzoic acid” is a benzoate compound that has been evaluated for its potential as a local anesthetic . Local anesthetics act on nerve endings and nerve trunks to reversibly block the conduction of nerve impulses, resulting in a loss of local sensation without affecting consciousness .

Methods of Application or Experimental Procedures

The compound was synthesized through a process involving alkylation, esterification, and further alkylation . The newly designed target compounds were evaluated via surface anesthesia, infiltration anesthesia, block anesthesia, and acute toxicity tests .

Summary of Results or Outcomes

The results of biological activity experiments showed that the target compounds had a good local anesthetic effect, and the results of acute toxicity tests showed that the target compounds had low toxicity .

properties

IUPAC Name

4-(propylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-2-7-11-16(14,15)9-5-3-8(4-6-9)10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXMBOAZBOVQSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346396
Record name 4-(Propylsulfamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Propylamino)sulfonyl]benzoic acid

CAS RN

10252-65-0
Record name 4-[(Propylamino)sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10252-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-((Propylamino)sulfonyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010252650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Propylsulfamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((PROPYLAMINO)SULFONYL)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TGK2SB58H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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